molecular formula C8H4Br2FNO B2450603 4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one CAS No. 2007921-27-7

4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one

Cat. No.: B2450603
CAS No.: 2007921-27-7
M. Wt: 308.932
InChI Key: XMJZAYJDPGGMTJ-UHFFFAOYSA-N
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Description

“4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C8H4Br2FNO and a molecular weight of 308.93 . It is also known by its English name "2H-Indol-2-one, 4,7-dibromo-6-fluoro-1,3-dihydro-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 2,3-dihydro-1H-indol-2-one core, with bromine atoms at the 4 and 7 positions, and a fluorine atom at the 6 position .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 365.0±42.0 °C, and its predicted density is 2.092±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 11.14±0.20 .

Scientific Research Applications

1. Inhibitory Activity Against Hepatitis B

4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one derivatives have been found to exhibit inhibitory activity against Hepatitis B virus (HBV). A study involving the synthesis of such derivatives and their evaluation through molecular docking studies highlighted their potential as inhibitors of HBV, with in vitro nanomolar inhibitory activity against the virus (Ivashchenko et al., 2019).

2. Antimicrobial and Antifungal Activities

Compounds synthesized from this compound have been evaluated for their antibacterial and antifungal activities. A study that strategically synthesized certain 1,3-dihydro-indol-2-ones, including 4,7-dibromo-6-fluoro derivatives, showed good antimicrobial activities against various bacteria and fungi, indicating their potential as therapeutic agents (Chundawat et al., 2016).

3. Antitumor Activities

This compound derivatives have been investigated for their antitumor activities. A study reported the synthesis and evaluation of such derivatives, highlighting their potential in cancer treatment. Some of these compounds demonstrated better inhibitory activity against certain cell lines compared to standard treatments, showcasing their potential as antitumor agents (Houxing, 2009).

4. Antitubercular, Antibacterial, and Antifungal Studies

Derivatives of 1,3-dihydro-2H-indol-2-ones, which include this compound, have been synthesized and tested for their biodynamic activities, including antitubercular, antibacterial, and antifungal effects. The results from these studies suggest a wide range of potential therapeutic applications for these compounds (Akhaja & Raval, 2011).

Future Directions

The future directions for “4,7-Dibromo-6-fluoro-2,3-dihydro-1H-indol-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Their use in the synthesis of polymers for high power conversion efficiency organic solar cells and high mobility OFETs could also be an area of future research .

Properties

IUPAC Name

4,7-dibromo-6-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FNO/c9-4-2-5(11)7(10)8-3(4)1-6(13)12-8/h2H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJZAYJDPGGMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C(=C2NC1=O)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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